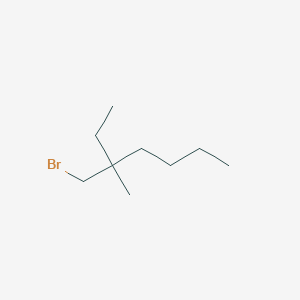
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with an amino ketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The bromine atom and amino group can also contribute to the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 2-Amino-1-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 2-Amino-1-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
Uniqueness
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C5H7BrN4O |
|---|---|
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
2-amino-1-(5-bromo-3-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H7BrN4O/c1-10-4(3(11)2-7)5(6)8-9-10/h2,7H2,1H3 |
Clave InChI |
JLURGMBKQKTLCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



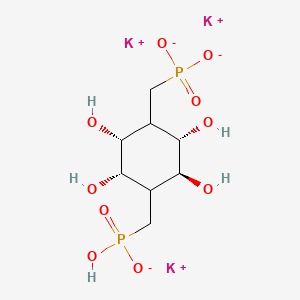
![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
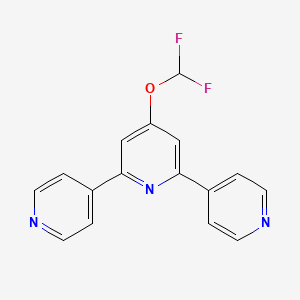

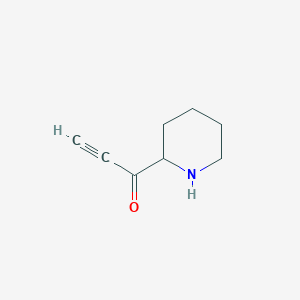
![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
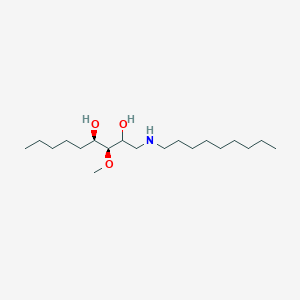
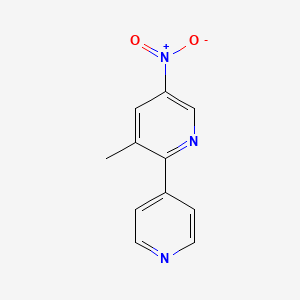
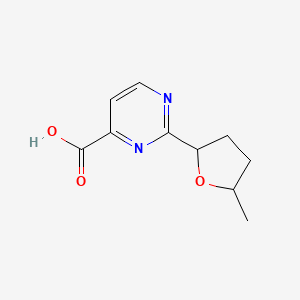
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)

